molecular formula C18H15F3N4O2 B2702378 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 343372-48-5

4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No.: B2702378
CAS No.: 343372-48-5
M. Wt: 376.339
InChI Key: CRZSHNSTAVYLBP-UHFFFAOYSA-N
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Description

“4-methoxy-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide” is a chemical compound with the molecular formula C17H15F3N4O3S . It has an average mass of 412.386 Da and a monoisotopic mass of 412.081696 Da .

Scientific Research Applications

  • Nucleophilic Reactions and Synthesis of Derivatives : Research by Hamby & Bauer (1987) demonstrated the nucleophilic reactions of related compounds, resulting in various derivatives. This research contributes to understanding the chemical reactivity and potential synthesis pathways for similar compounds.

  • Chemosensor Development : A study by Yang et al. (2015) developed a chemosensor based on a similar compound for detecting specific ions. This application is significant for environmental and analytical chemistry.

  • Antimycobacterial Agents : Jaso et al. (2005) explored the synthesis of new quinoxaline derivatives for anti-tuberculosis activity, highlighting the potential of such compounds in medicinal chemistry and pharmaceutical research. Source.

  • Antimicrobial Activity : Özyanik et al. (2012) investigated the synthesis and antimicrobial activity of quinoline derivatives, indicating the significance of these compounds in developing new antimicrobial agents. Source.

  • Human A3 Adenosine Receptor Antagonists : Research by Lenzi et al. (2006) focused on the development of human A3 adenosine receptor antagonists using triazoloquinoxalin-1-one derivatives, relevant for therapeutic applications.

  • Catalysis in Asymmetric Hydrogenation : Imamoto et al. (2012) studied phosphine ligands derived from quinoxaline for use in rhodium-catalyzed asymmetric hydrogenation, an important application in synthetic chemistry. Source.

  • Anti-Cancer Activity : Bingul et al. (2016) identified novel hydrazide derivatives incorporating a quinoline moiety with significant anti-cancer activity, highlighting the potential of these compounds in cancer research. Source.

  • Optical Properties in Aluminum and Zinc Complexes : Barberis & Mikroyannidis (2006) explored the synthesis and optical properties of aluminum and zinc quinolates, demonstrating applications in materials science and photoluminescence. Source.

Properties

IUPAC Name

4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25(24-17(26)11-7-9-12(27-2)10-8-11)16-15(18(19,20)21)22-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSHNSTAVYLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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